

Application Notes and Protocols: Asymmetric Hydrogenation of Ketones Using BINAP/Diamine-Ruthenium Catalysts

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Compound of Interest

Compound Name: 1,1'-Binaphthyl-2,2'-diamine

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Introduction

The asymmetric hydrogenation of prochiral ketones to produce enantiomerically enriched secondary alcohols is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. Chiral alcohols are critical building blocks for a vast array of active pharmaceutical ingredients (APIs).^{[1][2][3]} Among the most powerful tools for this transformation are ruthenium(II) catalysts bearing a combination of a C₂-symmetric atropisomeric diphosphine ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), and a chiral 1,2-diamine ligand, like 1,2-diphenylethylenediamine (DPEN).^{[1][4]} These catalysts, often referred to as Noyori-type catalysts, are renowned for their high catalytic activity, broad substrate scope, and ability to provide exceptional levels of enantioselectivity (often >98% ee).^[1]

This document provides detailed application notes on the performance of these catalysts and comprehensive protocols for their synthesis and use in the asymmetric hydrogenation of various ketone substrates.

Mechanism of Action: A Metal-Ligand Bifunctional Approach

The prevailing mechanism for ketone hydrogenation by BINAP/diamine-Ru(II) complexes is a nonclassical, metal-ligand bifunctional pathway that occurs in the outer coordination sphere of the ruthenium center.^{[5][6]} The key steps are:

- **Catalyst Activation:** The precatalyst, typically a Ru(II) dihalide or carboxylate complex, is activated under hydrogen pressure, often in the presence of a base, to form the active 18-electron dihydride species, RuH₂(diphosphine)(diamine).^[4]
- **Transition State Assembly:** The ketone substrate does not coordinate directly to the metal. Instead, it forms a six-membered pericyclic transition state involving the Ru-H bond and the N-H bond of the diamine ligand.^{[5][6][7]}
- **Concerted Hydride and Proton Transfer:** A hydride from the ruthenium and a proton from the amine ligand are simultaneously transferred to the carbonyl carbon and oxygen, respectively.^{[5][6]} This concerted step is the origin of the high catalytic efficiency.^[4]
- **Product Release and Catalyst Regeneration:** The resulting chiral alcohol dissociates, and the catalyst is regenerated to continue the cycle.

The chirality of both the diphosphine and the diamine ligands is crucial for creating a well-defined chiral environment that forces the ketone to approach the catalyst from a specific enantioface, thus dictating the stereochemical outcome of the reaction.^{[5][8]}

Data Presentation: Catalyst Performance

The efficacy of BINAP/diamine-Ru catalysts is demonstrated across a range of ketone substrates. The following tables summarize representative results, highlighting the high conversions and enantioselectivities achieved.

Table 1: Asymmetric Hydrogenation of β -Keto Esters with (S)-Ru(OAc)₂(H₈-BINAP)^[9]

Substrate	Product	S/C Ratio	H ₂ Pressure (atm)	Temp (°C)	Solvent	Time (h)	Conversion (%)	e.e. (%)
Methyl acetoacetate	(R)-Methyl 3-hydroxybutanoate	1000	100	25	Methanol	12	>99	99
Ethyl acetoacetate	(R)-Ethyl 3-hydroxybutanoate	1000	100	25	Methanol	12	>99	98
Ethyl 4-chloroacetoacetate	(R)-Ethyl 4-chloro-3-hydroxybutanoate	1000	100	25	Methanol	15	>99	97

Table 2: Asymmetric Hydrogenation of Aromatic Ketones with TolBINAP/DPEN-Ru Catalysts[4]

Substrate	Catalyst Ligands	S/C Ratio	H ₂ Pressure (atm)	Solvent	Base	Conversion (%)	e.e. (%)	Product Configuration
Acetophenone	(S)- ToIBINA P / (S,S)- DPEN	2000	8	2- propanol	t- C ₄ H ₉ O K	>99	99	R
2-Acetophenone	(S)- XylBIN AP / (S,S)- DPEN	2000	8	2- propanol	t- C ₄ H ₉ O K	>99	99	R
1'-Acetophenone	(S)- XylBIN AP / (S,S)- DPEN	2000	8	2- propanol	t- C ₄ H ₉ O K	>99	95	R
Phenylglyoxal diethyl acetal	(S)- ToIBINA P / (R)- DMAPE N	2000	8	2- propanol	t- C ₄ H ₉ O K	>99	96	R

Table 3: Asymmetric Hydrogenation of Sterically Hindered and Functionalized Ketones[4]

Substrate	Catalyst Ligands	S/C Ratio	H ₂ Pressure (atm)	Solvent	Base	Conversion (%)	e.e. (%)	Product Configuration
Pinacolone	(S)- ToIBINAP / PICA	100,000	9	Ethanol	Base	>99	98	S
α-Chloroacetophenone	(S,S)- TsDPE N / p-cymene	1000	10	Methanol	-	>99	96	R
4-Chromanone	(S,S)- TsDPE N / p-cymene	1000-7000	10-100	Methanol	-	>99	97	S

Experimental Protocols

Protocol 1: Synthesis of a Representative Precatalyst, RuCl₂[(S)-tolbinap][(S,S)-dpn]

This protocol is adapted from established procedures for creating BINAP/diamine-ruthenium complexes.^[4]

Materials:

- [RuCl₂(p-cymene)]₂
- (S)-ToIBINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl)
- (S,S)-DPEN (1,2-diphenylethylenediamine)
- Anhydrous, degassed N,N-dimethylformamide (DMF)
- Anhydrous, degassed toluene

- Standard Schlenk line or glovebox equipment

Procedure:

- Under an inert atmosphere (argon or nitrogen), add $[\text{RuCl}_2(\text{p-cymene})]_2$ (1 equivalent) and (S)-TolBINAP (2 equivalents) to a Schlenk flask.
- Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes. The solution should become a deep red-purple.
- Remove the solvent under high vacuum to obtain the intermediate complex, RuCl_2 -[INVALID-LINK](#).
- To a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1.1 equivalents).
- Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.
- Cool the mixture to room temperature and remove the solvent under reduced pressure.
- The resulting solid can be purified by crystallization (e.g., from a toluene/hexane mixture) to yield the desired precatalyst.

Protocol 2: General Procedure for Asymmetric Hydrogenation of a Ketone (e.g., Acetophenone)

This protocol outlines a general method for the hydrogenation of simple aromatic ketones.[\[4\]](#)

Materials:

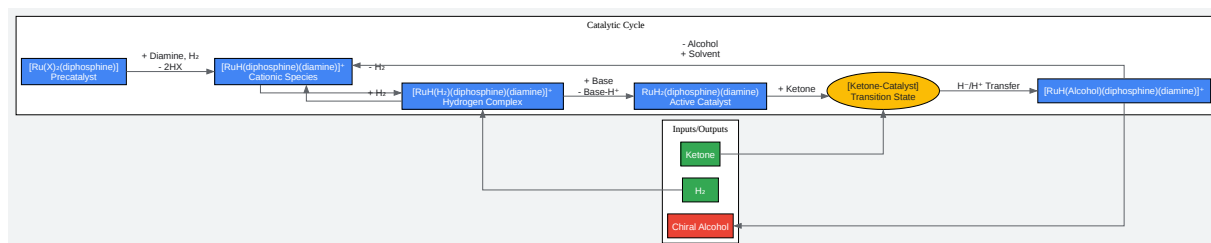
- $\text{RuCl}_2[(\text{S})\text{-tolbinap}][(\text{S,S})\text{-dpen}]$ precatalyst
- Acetophenone
- Potassium tert-butoxide ($\text{t-C}_4\text{H}_9\text{OK}$)
- Anhydrous, degassed 2-propanol
- High-purity hydrogen gas

- Autoclave or high-pressure reactor equipped with a magnetic stir bar and a glass liner

Procedure:

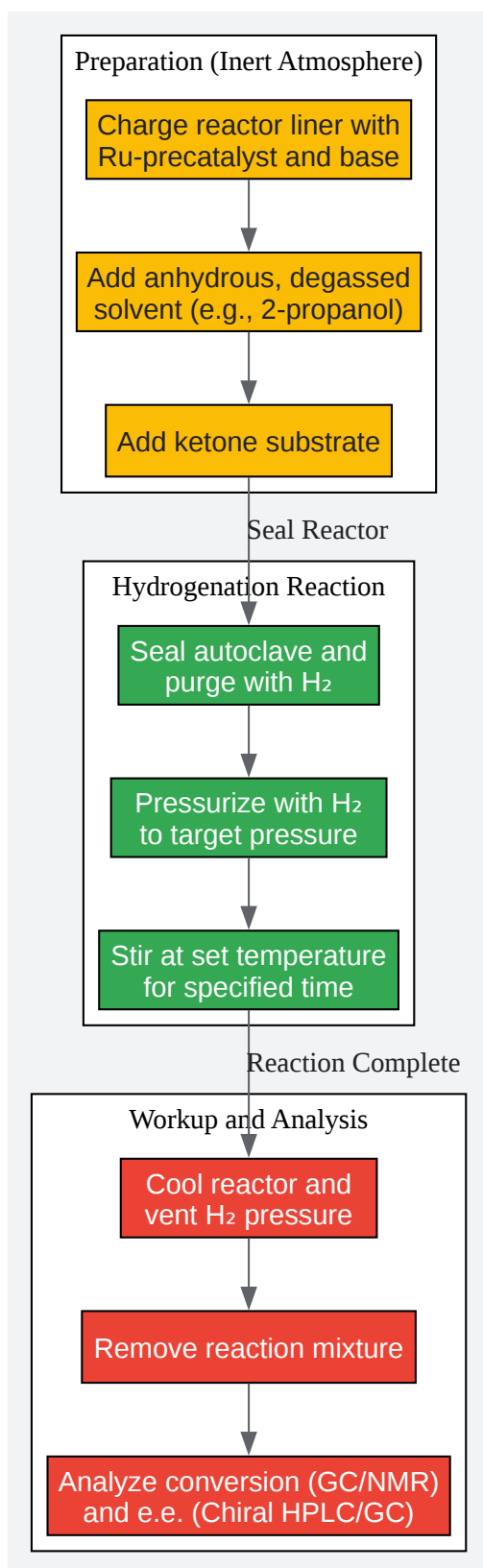
- In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the $\text{RuCl}_2[(S)\text{-tolbinap}][(S,S)\text{-dpen}]$ precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).
- Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).
- Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
- Add the acetophenone substrate to the liner.
- Place the glass liner inside the autoclave. Seal the reactor securely.
- Remove the autoclave from the glovebox and connect it to a hydrogen line. Purge the reactor 3-5 times with hydrogen gas to remove any residual air.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).
- Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).
- Upon completion, stop the stirring, cool the autoclave to room temperature, and carefully vent the hydrogen pressure in a well-ventilated fume hood.
- Open the reactor and remove the reaction mixture.
- The conversion can be determined by Gas Chromatography (GC) or ^1H NMR analysis.
- The enantiomeric excess (e.e.) of the product, 1-phenylethanol, can be determined by chiral HPLC or GC analysis.

Visualizations



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Caption: Catalytic cycle for BINAP/Diamine-Ru hydrogenation.



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Caption: General workflow for asymmetric ketone hydrogenation.

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